N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H23N7O5S and its molecular weight is 545.57. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available information on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H24N4O4S and a molecular weight of approximately 428.52 g/mol. Its structure includes a benzodioxole moiety, a pyrazole derivative, and an imidazoquinazoline scaffold, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. The synthesis pathway often includes the formation of key intermediates that are subsequently modified to yield the final product. For example, one study outlines the synthesis of related compounds through the use of dihydropyrano[2,3-c]pyrazoles, which are known for their diverse biological activities including anticancer and anti-inflammatory properties .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the imidazoquinazoline structure have shown promising results in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For example:
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling pathways, leading to increased cancer cell death.
- Anti-inflammatory Effects : Some studies suggest that derivatives can also exert anti-inflammatory effects, which is beneficial in cancer therapy as inflammation is often linked to tumor progression .
Case Studies and Research Findings
Several case studies have evaluated the efficacy of compounds related to this compound:
Properties
CAS No. |
1038563-46-0 |
---|---|
Molecular Formula |
C26H23N7O5S |
Molecular Weight |
545.57 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C26H23N7O5S/c1-14-8-21(32-31-14)30-23(35)12-39-26-29-17-5-3-2-4-16(17)24-28-18(25(36)33(24)26)10-22(34)27-11-15-6-7-19-20(9-15)38-13-37-19/h2-9,18H,10-13H2,1H3,(H,27,34)(H2,30,31,32,35) |
InChI Key |
OYFBNSRCWVQCDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
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